Cas no 20051-64-3 (N-propanoyl-L-valine)

N-Propanoyl-L-valine is a modified amino acid derivative where a propanoyl group is acylated to the α-amino group of L-valine. This compound is primarily utilized in peptide synthesis and pharmaceutical research, serving as a building block for more complex molecules. Its structure enhances stability and bioavailability, making it valuable in drug design and biochemical studies. The propanoyl modification can influence peptide conformation and interaction with biological targets, offering potential advantages in optimizing pharmacokinetic properties. The product is typically characterized by high purity and consistent quality, ensuring reliability for research and industrial applications. Its synthesis follows stringent protocols to maintain structural integrity and functional performance.
N-propanoyl-L-valine structure
N-propanoyl-L-valine structure
Product Name:N-propanoyl-L-valine
CAS No:20051-64-3
MF:C8H15NO3
MW:173.209602594376
CID:1394080
PubChem ID:192971
Update Time:2025-06-07

N-propanoyl-L-valine Chemical and Physical Properties

Names and Identifiers

    • N-propanoyl-L-valine
    • L-valine, N-(1-oxopropyl)-
    • N-Propionyl-L-valine
    • 3-methyl-2-propionamidobutanoic acid
    • propionyl-l-valine
    • 20051-64-3
    • (2S)-3-methyl-2-(propanoylamino)butanoic acid
    • A 195
    • SCHEMBL2946709
    • CS-0273294
    • N-(1-Oxopropyl)-L-valine
    • (2S)-3-methyl-2-propanamidobutanoic acid
    • DTXSID70942064
    • MFCD12795364
    • EN300-740830
    • N-(1-Hydroxypropylidene)valine
    • G72191
    • (S)-3-Methyl-2-propionamidobutanoic acid
    • Inchi: 1S/C8H15NO3/c1-4-6(10)9-7(5(2)3)8(11)12/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1
    • InChI Key: ONFCFBRYSUZTJY-ZETCQYMHSA-N
    • SMILES: OC([C@H](C(C)C)NC(CC)=O)=O

Computed Properties

  • Exact Mass: 173.10525
  • Monoisotopic Mass: 173.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • Density: 1.069
  • Boiling Point: 369.7°C at 760 mmHg
  • Flash Point: 177.4°C
  • Refractive Index: 1.458
  • PSA: 66.4

N-propanoyl-L-valine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1PlusChem
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